

In-depth Technical Guide on Heterobifunctional PEG Linkers in PROTAC Drug Development

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Compound of Interest

Compound Name:	NH-bis(PEG2-C2-Boc)
CAS No.:	1964503-36-3
Cat. No.:	B609557

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional Polyethylene Glycol (PEG) linkers, with a specific focus on their application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While the specific molecule "**NH-bis(PEG2-C2-Boc)**" is noted as an available alkyl/ether-based PROTAC linker, detailed public data and a specific CAS number are not readily available.^{[1][2]} Therefore, this guide will center on a closely related, well-documented, and widely used analogue, Boc-NH-PEG2-C2-NH₂, as a representative example of this class of linkers.

Identification and Properties of Boc-NH-PEG2-C2-NH₂

Boc-NH-PEG2-C2-NH₂ (also known as PROTAC Linker 13) is a PEG-based heterobifunctional linker integral to PROTAC synthesis.^{[3][4]} It serves to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby facilitating the degradation of the target protein.^{[3][5]}

The structure of this linker features a Boc-protected amine on one end and a free amine on the other, separated by a PEG and an ethyl spacer. This design offers several advantages:

- **Controlled Synthesis:** The Boc (tert-butyloxycarbonyl) protecting group allows for sequential and controlled conjugation of the two different ligands.^[6] It can be removed under mild acidic conditions to reveal a reactive amine.^[6]
- **Enhanced Solubility:** The hydrophilic PEG spacer improves the solubility of the final PROTAC molecule in aqueous media, which is a crucial factor for bioavailability and cell permeability.^[6]^[7]
- **Flexibility:** The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.^[7]

Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	153086-78-3	[8][9]
Molecular Formula	C ₁₁ H ₂₄ N ₂ O ₄	[8]
Molecular Weight	248.32 g/mol	[8]
Appearance	Colorless to light yellow liquid	[4]
Purity	≥97%	[8]
IUPAC Name	tert-butyl 2-[2-(2-aminoethoxy)ethoxy]ethylcarbamate	[9]
SMILES	<chem>NCCOCCOCCNC(OC(C)C)C=O</chem>	[4][8]
Topological Polar Surface Area (TPSA)	82.81 Å ²	[8]
logP	0.503	[8]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[3][10]

Role in PROTAC-Mediated Protein Degradation

PROTACs represent a revolutionary therapeutic modality that co-opts the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[11][12] Unlike traditional inhibitors that block a protein's function, PROTACs trigger the degradation of the entire protein.[11]

The linker is a critical component of the PROTAC molecule. By bringing the target protein and an E3 ligase into close proximity, the linker facilitates the formation of a ternary complex.[13] [14] This proximity allows the E3 ligase to attach ubiquitin tags to the target protein, marking it for destruction by the 26S proteasome.[11][13] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[11]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

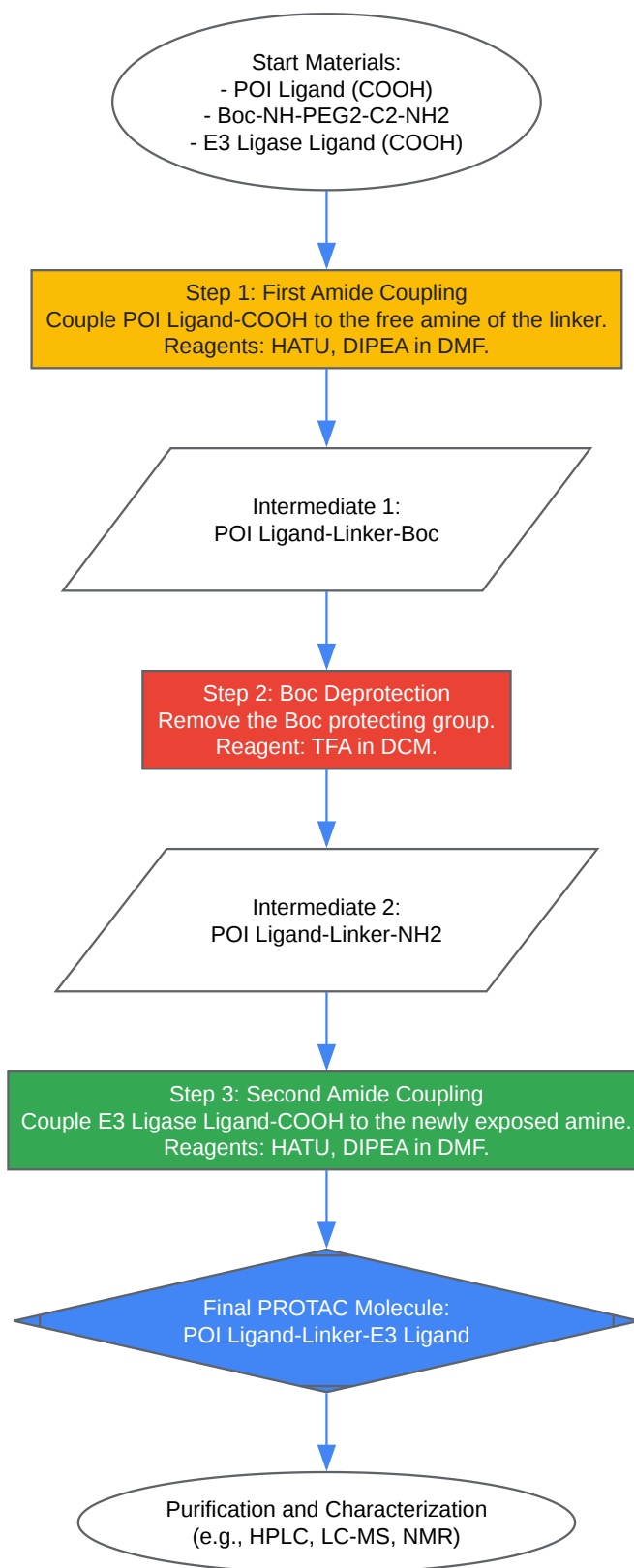
Experimental Protocol: Synthesis of a PROTAC using Boc-NH-PEG2-C2-NH2

This section outlines a general, two-step experimental protocol for synthesizing a PROTAC using Boc-NH-PEG2-C2-NH2. This procedure involves two sequential amide coupling reactions.

Materials:

- Ligand for Target Protein (with a carboxylic acid functional group)
- Ligand for E3 Ligase (e.g., based on Thalidomide, with a carboxylic acid functional group)
- Boc-NH-PEG2-C2-NH2 (CAS 153086-78-3)
- Amide coupling reagents (e.g., HATU, HOBt)
- Tertiary amine base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF, DCM)
- Deprotection reagent (e.g., TFA in DCM)
- Standard purification supplies (e.g., silica gel for chromatography, HPLC)

Experimental Workflow



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Caption: Modular PROTAC synthesis using a heterobifunctional linker.

Detailed Procedure

Step 1: Coupling of the First Ligand

- In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 equivalent) and Boc-NH-PEG2-C2-NH2 (1.1 equivalents) in anhydrous DMF.
- Add an amide coupling reagent such as HATU (1.2 equivalents).
- Slowly add a non-nucleophilic base like DIPEA (2.5 equivalents) to the stirring solution.
- Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.
- Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting Boc-protected intermediate, for example by flash column chromatography.

Step 2: Boc Group Deprotection

- Dissolve the purified intermediate from Step 1 in anhydrous DCM.
- Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
- Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of the Second Ligand

- Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
- Repeat the amide coupling procedure as described in Step 1, using HATU and DIPEA.
- Monitor the reaction for completion.

- After the reaction is complete, perform an aqueous workup and purify the final PROTAC molecule using reverse-phase HPLC to obtain a high-purity product.
- Characterize the final compound using LC-MS and NMR to confirm its identity and purity.

This generalized protocol provides a framework for the synthesis of PROTACs. The specific reaction conditions, purification methods, and choice of coupling reagents may need to be optimized for different ligands.[15][16][17]

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